An In-depth Technical Guide to N1-Azido-spermine trihydrochloride: A Chemical Probe for Exploring Polyamine Metabolism
An In-depth Technical Guide to N1-Azido-spermine trihydrochloride: A Chemical Probe for Exploring Polyamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Azido-spermine trihydrochloride is a synthetically modified polyamine that serves as a valuable chemical tool for the investigation of polyamine metabolism and transport. Structurally, it is an analog of spermine (B22157), a ubiquitous polyamine essential for cell growth, proliferation, and differentiation. The key modification is the introduction of an azide (B81097) (-N3) group at the N1 position, which allows it to function as a reporter molecule in bioorthogonal "click chemistry" reactions. This guide provides a comprehensive overview of the basic properties, experimental applications, and relevant biological pathways associated with N1-Azido-spermine trihydrochloride.
The primary utility of this compound lies in its ability to be incorporated into biological systems that recognize and process spermine. Once incorporated, the azide handle can be covalently linked to a variety of reporter tags (e.g., fluorophores, biotin) through either a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the visualization, identification, and quantification of its interaction partners and metabolic fate.
Core Properties
N1-Azido-spermine trihydrochloride is a stable, water-soluble solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| Synonyms | N1-(3-Aminopropyl)-N4-(3-azidopropyl)butane-1,4-diamine trihydrochloride |
| CAS Number | 1823475-98-4[1] |
| Molecular Formula | C10H27Cl3N6[1] |
| Molecular Weight | 337.72 g/mol [1] |
| Appearance | Solid[1] |
| Storage Conditions | Store at -20°C for up to 1 month or at -80°C for up to 6 months.[2] |
| Shipping Conditions | Ambient temperature.[1] |
Biological Significance and Applications
The structural similarity of N1-Azido-spermine to spermine allows it to interact with the cellular machinery that manages polyamine homeostasis. This includes polyamine transporters and enzymes involved in polyamine metabolism, most notably spermidine/spermine N1-acetyltransferase (SSAT).
Probing the Polyamine Transport System (PTS)
Polyamines are transported into cells via a specific polyamine transport system (PTS). Modified polyamines, like N1-Azido-spermine, can be used as chemical probes to study the activity and regulation of these transporters. By treating cells with N1-Azido-spermine and subsequently performing a click reaction with a fluorescent alkyne, the uptake of the spermine analog can be visualized and quantified using techniques such as flow cytometry or fluorescence microscopy.
Investigating Spermidine/Spermine N1-acetyltransferase (SSAT)
SSAT is the rate-limiting enzyme in polyamine catabolism. It transfers an acetyl group from acetyl-CoA to the N1 position of spermine or spermidine. The resulting acetylated polyamines are then either excreted from the cell or further catabolized. N1-Azido-spermine can serve as a substrate for SSAT, leading to its acetylation. By using click chemistry to attach an affinity tag (like biotin) to the acetylated N1-Azido-spermine, researchers can pull down and identify proteins that interact with the products of polyamine catabolism.
The following diagram illustrates the central role of SSAT in polyamine metabolism and the potential application of N1-Azido-spermine as a chemical probe.
Experimental Protocols
In-situ Labeling of Cellular Targets using CuAAC
This protocol describes a general method for labeling the intracellular targets of N1-Azido-spermine in cultured cells.
Materials:
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N1-Azido-spermine trihydrochloride
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Alkyne-functionalized reporter tag (e.g., Alkyne-Biotin, Alkyne-Fluorophore)
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Cell culture medium and supplements
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Phosphate-buffered saline (PBS)
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Cell lysis buffer (e.g., RIPA buffer)
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Copper(II) sulfate (B86663) (CuSO4)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
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Sodium ascorbate (B8700270)
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Protease inhibitor cocktail
Procedure:
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Cell Treatment: Culture cells to the desired confluency. Treat the cells with N1-Azido-spermine trihydrochloride at a concentration to be optimized (typically in the low micromolar range) for a specified period (e.g., 1-4 hours) to allow for cellular uptake and metabolic processing.
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Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing a protease inhibitor cocktail.
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Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
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Click Reaction: a. To a defined amount of protein lysate (e.g., 1 mg), add the alkyne-functionalized reporter tag to a final concentration of 100-200 µM. b. Add a freshly prepared solution of CuSO4 and THPTA/TBTA (pre-mixed at a 1:5 molar ratio) to a final copper concentration of 1 mM. c. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if a fluorescent tag is used.
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Downstream Analysis: The labeled proteins are now ready for downstream applications such as enrichment on streptavidin beads (if biotin-tagged) followed by mass spectrometry, or direct visualization by SDS-PAGE and in-gel fluorescence imaging.
The logical workflow for this experimental approach is depicted in the following diagram.
Conclusion
N1-Azido-spermine trihydrochloride is a powerful chemical probe that enables the study of polyamine biology with high specificity and temporal resolution. Its ability to participate in bioorthogonal click chemistry reactions allows for the sensitive detection and identification of its cellular binding partners and metabolic products. This makes it an invaluable tool for researchers in cell biology, pharmacology, and drug discovery who are interested in elucidating the complex roles of polyamines in health and disease. While specific protocols for this compound are not widely published, established methods for in-situ click chemistry provide a solid foundation for its application in a variety of experimental contexts.
